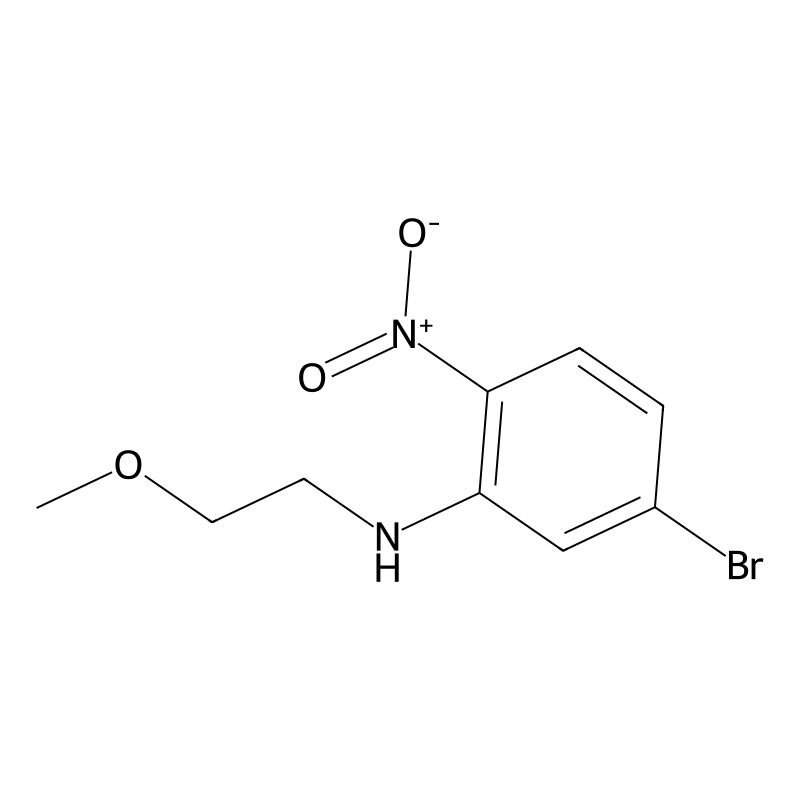

5-Bromo-N-(2-methoxyethyl)-2-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-N-(2-methoxyethyl)-2-nitroaniline is an organic compound characterized by the molecular formula . This compound is a derivative of aniline, featuring a bromine atom, a nitro group, and a methoxyethyl substituent attached to the aromatic ring. The presence of these functional groups contributes to its unique chemical properties and potential biological activities, making it a subject of interest in various fields, particularly medicinal chemistry and organic synthesis.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride.

- Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, often employing reagents like sodium methoxide or potassium thiolate.

- Oxidation: The methoxyethyl group can be oxidized to form a carboxylic acid using strong oxidizing agents like potassium permanganate.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 5-Bromo-N-(2-methoxyethyl)-2-nitroaniline is primarily linked to its derivatives, which may interact with various biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to generate reactive intermediates that interact with cellular components, potentially leading to therapeutic effects. Furthermore, the structure allows for modulation of binding affinity and selectivity towards molecular targets, making it relevant in drug discovery and development.

The synthesis of 5-Bromo-N-(2-methoxyethyl)-2-nitroaniline typically involves two main steps:

- Nitration: The starting material, 5-bromo-2-methoxyaniline, undergoes nitration using a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions.

- Alkylation: The resulting nitrated intermediate is then reacted with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to introduce the methoxyethyl group.

In industrial settings, these methods may be scaled up using continuous flow reactors to optimize yield and purity while minimizing environmental impact.

5-Bromo-N-(2-methoxyethyl)-2-nitroaniline has several applications:

- Medicinal Chemistry: It serves as a potential lead compound for developing new pharmaceuticals due to its unique structure and biological activity.

- Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.

- Research: Investigated for its potential as an inhibitor in biochemical assays and enzyme studies.

Studies on 5-Bromo-N-(2-methoxyethyl)-2-nitroaniline focus on its interactions with biological systems. The compound's ability to form reactive intermediates allows it to participate in various biochemical pathways, influencing enzyme activity and cellular responses. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile in medicinal applications.

Several compounds share structural similarities with 5-Bromo-N-(2-methoxyethyl)-2-nitroaniline:

- 5-Bromo-2-methoxyaniline: Lacks the nitro group and methoxyethyl substituent.

- 2-Nitroaniline: Lacks both the bromine atom and the methoxyethyl group.

- 5-Bromo-N-ethyl-2-nitroaniline: Similar structure but features an ethyl group instead of a methoxyethyl group.

Uniqueness

The uniqueness of 5-Bromo-N-(2-methoxyethyl)-2-nitroaniline lies in its combination of functional groups—bromine, nitro, and methoxyethyl—on the aromatic ring. This specific arrangement imparts distinct chemical reactivity and potential biological activity that differentiates it from its analogs, making it valuable for research and development purposes .